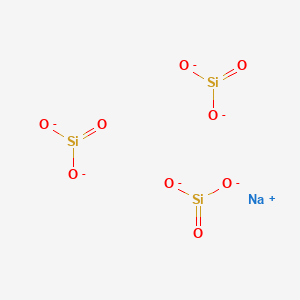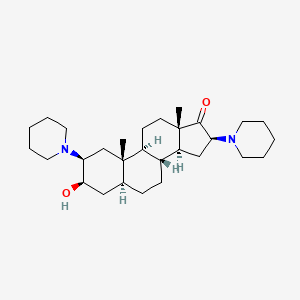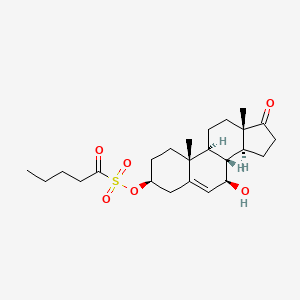
sodium;dioxido(oxo)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is commonly found in both solid and liquid forms, depending on its concentration.
準備方法
Synthetic Routes and Reaction Conditions: Sodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silicon dioxide (silica) at high temperatures. The reaction is as follows:
Na2CO3+SiO2→Na2SiO3+CO2
This reaction typically occurs in a furnace at temperatures around 1400°C .
Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of soda ash and silica sand. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently dissolved in water to produce a concentrated solution . This solution can be further processed to obtain the desired concentration and form of this compound.
化学反応の分析
Types of Reactions: Sodium;dioxido(oxo)silane undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form silica gel and sodium salts.
Dehydration: At high temperatures, it can lose water to form anhydrous sodium silicate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to neutralize this compound, resulting in the formation of silica gel and sodium chloride.
Heat: High temperatures are used to drive off water and produce anhydrous forms of the compound.
Major Products Formed:
Silica Gel: Formed during the neutralization reaction with acids.
Anhydrous Sodium Silicate: Produced by heating the hydrated form.
科学的研究の応用
Sodium;dioxido(oxo)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of zeolites and silica catalysts.
Biology: Employed in the preparation of molecular sieves for chromatography and other separation techniques.
Medicine: Utilized in the production of oxygen-enriched air for medical applications.
Industry: Acts as an adhesive, binder, corrosion inhibitor, and coagulant in various industrial processes.
作用機序
The mechanism by which sodium;dioxido(oxo)silane exerts its effects is primarily through its ability to form silicate networks. When dissolved in water, it hydrolyzes to form silanol groups, which can further polymerize to form siloxane linkages (Si–O–Si). These linkages provide the compound with its adhesive and binding properties . Additionally, the compound’s high pH and buffering capacity make it effective in neutralizing acids and stabilizing pH levels in various applications .
類似化合物との比較
Sodium Metasilicate (Na2SiO3): Similar in composition but differs in its specific structure and applications.
5A Molecular Sieve (Na12[(AlO2)12(SiO2)12]·xH2O): A type of zeolite used as an adsorbent and catalyst.
Uniqueness: Sodium;dioxido(oxo)silane is unique due to its versatility and wide range of applications. Its ability to form a viscous solution and act as a binder, adhesive, and corrosion inhibitor sets it apart from other silicate compounds .
特性
分子式 |
NaO9Si3-5 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Na.3O3Si/c;3*1-4(2)3/q+1;3*-2 |
InChIキー |
LAFBQKLINPNURY-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)





![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)

![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)



